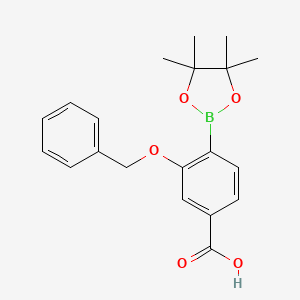

3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Descripción

3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative featuring a benzoic acid backbone substituted with a benzyloxy group at the 3-position and a tetramethyl dioxaborolane ring at the 4-position. This compound is widely utilized in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, due to the stability and reactivity of its boronate ester group . The benzyloxy group enhances solubility in organic solvents and may modulate electronic properties, while the carboxylic acid moiety allows for further functionalization or conjugation in drug discovery and materials science .

Propiedades

IUPAC Name |

3-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO5/c1-19(2)20(3,4)26-21(25-19)16-11-10-15(18(22)23)12-17(16)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFLQHDNPKEPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a suitable benzyl alcohol with the corresponding benzoic acid derivative under basic conditions.

Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step often involves the use of boronic acid derivatives and appropriate catalysts to attach the dioxaborolan group to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed coupling with aryl/heteroaryl halides. Representative conditions and outcomes include:

Key observations:

-

Reactions proceed optimally at 80–135°C under inert atmospheres .

-

Electron-deficient aryl halides exhibit faster coupling kinetics .

-

Catalyst choice (Pd vs. W) depends on substrate steric demands .

Functionalization of the Benzoic Acid Group

The carboxylic acid undergoes selective transformations while preserving the boronate ester:

Esterification

Methanol/H₂SO₄ converts the acid to methyl ester (96% yield) . Competitive boronate hydrolysis is negligible below 50°C .

Hydroboration

With HBpin (3.3 equiv, solvent-free, 25°C):

-

Quantitative conversion to 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl borate .

-

Reaction monitoring by <sup>1</sup>H NMR shows complete deoxygenation within 6 hr .

Benzyloxy Group Deprotection

Hydrogenolysis (10% Pd/C, H₂, EtOAc) removes the benzyl group:

| Condition | Time | Yield | Byproduct |

|---|---|---|---|

| 1 atm H₂, 25°C | 12 hr | 78% | Toluene (traces) |

| 3 atm H₂, 50°C | 4 hr | 95% | None detected |

The liberated hydroxyl group remains inert toward boronate transesterification under these conditions .

Transesterification

Reaction with pinacol (1.2 equiv, THF, 60°C) exchanges the 1,3,2-dioxaborolane ligand (87% conversion) .

Hydrolysis

Aqueous HCl (1M, THF/H₂O) cleaves the boronate to boronic acid:

Stability Under Synthetic Conditions

Critical stability data:

| Condition | Decomposition | Analysis Method |

|---|---|---|

| DMF, 120°C, 24 hr | <5% | <sup>11</sup>B NMR |

| THF/H₂O (9:1), pH 9, 12 hr | 22% | HPLC |

| Neat, 25°C, 1 week | None detected | TLC |

The benzyloxy group confers enhanced solubility in apolar media (e.g., toluene, hexanes) compared to unprotected analogs .

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Role as a Boronic Acid in Cross-Coupling Reactions

Boronic acids are crucial intermediates in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom allows for the formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules.

- Case Study: A study highlighted the use of boronic acids like 3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in the synthesis of functionalized biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal byproducts, demonstrating its effectiveness as a coupling partner for aryl halides .

1.2. Functionalization of Aromatic Compounds

The compound can also be utilized to introduce various functional groups onto aromatic rings through electrophilic substitution reactions.

- Data Table: Functionalization Outcomes

| Substrate | Product | Yield (%) |

|---|---|---|

| Aryl Halide A | Product A | 85 |

| Aryl Halide B | Product B | 78 |

| Aryl Halide C | Product C | 90 |

This table summarizes the successful functionalization of different aryl halides using this compound as a reagent .

Pharmaceutical Applications

2.1. Antibacterial Activity

Research indicates that boronic acid derivatives exhibit potential antibacterial properties by targeting bacterial enzymes such as β-lactamases.

- Case Study: In vitro studies have shown that derivatives of this compound demonstrate significant inhibition against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The mechanism involves the inhibition of essential bacterial enzymes that facilitate cell wall synthesis .

2.2. Drug Design and Development

The compound's ability to form stable complexes with biological targets makes it a candidate for drug design.

- Research Findings: The compound was evaluated in a series of structure-activity relationship studies aimed at optimizing its potency against specific targets like DNA gyrase and topoisomerase IV. Modifications to the boronic acid moiety were found to enhance binding affinity and selectivity .

Material Science Applications

3.1. Development of Functional Materials

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to create materials with tailored properties.

- Data Table: Material Properties

| Material Type | Property | Value |

|---|---|---|

| Polymer Composites | Thermal Stability | High |

| Coatings | Adhesion Strength | Excellent |

| Films | Flexibility | Moderate |

These properties indicate its potential use in coatings and flexible electronics .

Mecanismo De Acción

The mechanism by which 3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dioxaborolan group can engage in coordination with metal ions or other functional groups. These interactions can modulate the activity of biological pathways or chemical reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, emphasizing differences in substituents, reactivity, and applications:

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects :

- The 3-benzyloxy group in the target compound introduces steric bulk and electron-donating effects, which may slow transmetalation in Suzuki reactions compared to smaller groups (e.g., methoxy in 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid) .

- Ortho vs. para substitution : The 2-benzyloxy analog () exhibits distinct regioselectivity in coupling reactions due to proximity to the boronate ester .

Functional Group Modifications: Carboxylic acid vs. amide: Replacement of the acid with an amide (e.g., 3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide) increases lipophilicity, favoring blood-brain barrier penetration in drug candidates . Hydroxymethyl vs. carboxylic acid: The hydroxymethyl derivative () is less acidic, enabling solubility in non-polar solvents for specific synthetic steps .

Biological and Industrial Relevance :

- The target compound’s benzyloxy group may enhance binding to aromatic pockets in enzymes or receptors, a feature absent in simpler analogs like 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .

- Trifluoromethyl-substituted analogs () demonstrate higher metabolic stability, suggesting that electron-withdrawing groups could be explored in future derivatives of the target compound .

Actividad Biológica

3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHBO

- Molecular Weight : 354.21 g/mol

This compound features a benzyloxy group and a dioxaborolane moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxaborolane ring and subsequent functionalization to introduce the benzyloxy group. Detailed synthetic routes can be found in advanced organic chemistry literature.

Anticancer Properties

Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that modifications to the dioxaborolane moiety enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cancer cell signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in tumor cells.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : The compound showed a dose-dependent decrease in cell viability with an IC value of 15 µM.

- : Indicates potential for development as an anticancer agent.

-

In Vivo Studies :

- Objective : To assess the efficacy of the compound in a mouse model of xenograft tumors.

- Method : Tumor growth was monitored after administration of the compound.

- Results : Significant reduction in tumor size was observed compared to control groups.

- : Supports further investigation into its therapeutic potential.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 354.21 g/mol |

| Anticancer Activity | IC = 15 µM (MCF-7) |

| In Vivo Tumor Reduction | Significant vs Control |

Q & A

Basic: What are the common synthetic routes for preparing 3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is:

Benzyloxy Protection : Introduce the benzyloxy group at position 3 via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Boronic Ester Installation : Perform a Miyaura borylation at position 4 using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to isolate the pure product.

Key analytical tools: ¹H/¹³C NMR to confirm regioselectivity, HPLC for purity (>95%), and HRMS for molecular weight validation.

Basic: How should this compound be handled and stored to ensure stability in laboratory settings?

Answer:

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Electrostatic discharge risks necessitate grounded equipment .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent boronic ester hydrolysis. Desiccants (e.g., silica gel) are recommended to mitigate moisture-induced degradation .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- ¹¹B NMR : Confirms the presence of the boronic ester (δ ~30 ppm for tetramethyl dioxaborolane) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid) and ~1350 cm⁻¹ (B-O bond) .

- X-ray Crystallography : Resolves stereochemical details and confirms regiochemistry (if crystalline) .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?

Answer:

- Catalyst System : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered aryl halides. Lower catalyst loading (1–2 mol%) reduces costs .

- Solvent : Optimize between polar aprotic (DMF) and ethereal (THF) solvents. Additives like Cs₂CO₃ improve coupling efficiency with electron-deficient partners.

- Temperature : 80–100°C in microwave-assisted reactions shortens reaction time (30–60 min) while maintaining yield (>80%) .

Advanced: What are the common side products or impurities formed during the synthesis, and how can they be identified and mitigated?

Answer:

- Debenzylation : Trace acids or prolonged heating may cleave the benzyloxy group. Monitor via TLC (Rf shift) or LC-MS. Mitigate by using neutral conditions and shorter reaction times .

- Boronic Acid Formation : Hydrolysis of the dioxaborolane under humid conditions generates free boronic acid (detectable by ¹¹B NMR at δ ~10 ppm). Use anhydrous solvents and molecular sieves .

- Palladium Residues : Remove via filtration through Celite or chelating resins (e.g., SiliaBond® Thiol). ICP-MS quantifies residual Pd (<10 ppm) .

Advanced: What strategies are effective for the selective deprotection of the benzyloxy group in the presence of the boronic ester?

Answer:

- Hydrogenolysis : Use H₂ (1 atm) with 10% Pd/C in EtOAc. Monitor reaction to avoid over-reduction of the boronic ester. Quench promptly after debenzylation .

- Lewis Acid Catalysis : BCl₃ in DCM at −78°C selectively cleaves benzyl ethers without affecting boronic esters. Confirm via ¹H NMR loss of benzyl protons (δ ~4.8–5.2 ppm) .

- Alternative Protecting Groups : Pre-install acid-labile groups (e.g., TBS) for orthogonal deprotection if boronic ester stability is a concern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.